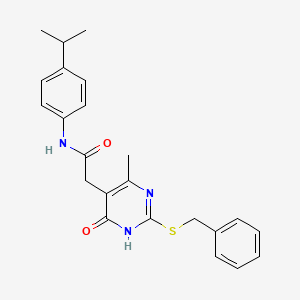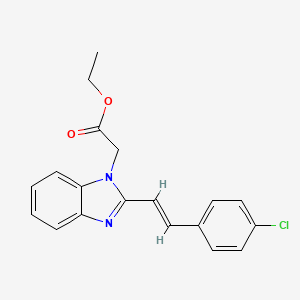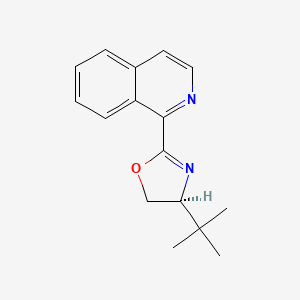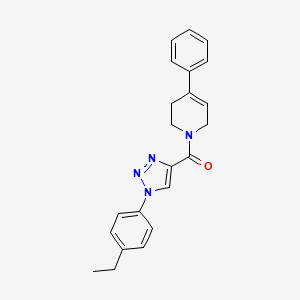![molecular formula C28H30N4O3S3 B2944353 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 486453-25-2](/img/structure/B2944353.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C28H30N4O3S3 and its molecular weight is 566.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial and Antiviral Potential
This compound has been investigated for its reactivity and potential in antimalarial activity. A study highlighted the synthesis of various derivatives, including those containing the benzo[d]thiazol-2-yl moiety, which exhibited significant in vitro antimalarial activity. These compounds, characterized by their ADMET properties and non-cytotoxic nature at effective concentrations, demonstrated the potential for further development as antimalarial agents. Additionally, molecular docking studies indicated their binding affinity to key proteases in SARS-CoV-2, suggesting a broader antiviral application (Fahim & Ismael, 2021).
Development of Selective Inhibitors
Research into the synthesis of substituted benzamides, including those with thiazolyl and pyridinyl groups, has led to the discovery of potent inhibitors of specific enzymes such as the vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds have shown not only high selectivity and potency in inhibiting VEGFR-2 kinase activity but also favorable pharmacokinetic properties and efficacy in tumor models, indicating their potential in cancer therapy (Borzilleri et al., 2006).
Fluorescent Probe Development
In the field of analytical chemistry, derivatives with thiazol and pyridinyl moieties have been used to create highly selective and sensitive fluorescent probes. These probes can distinguish between thiophenols and aliphatic thiols, which is crucial in environmental and biological sciences for detecting toxic substances and biologically active compounds (Wang et al., 2012).
Electrosynthesis of Heterocycles
Electrochemical methods have been applied to synthesize heterocyclic compounds, including benzothiazoles, using thioamide substrates. This metal- and reagent-free approach allows for the sustainable production of benzothiazoles, important in pharmaceuticals and organic materials, through a dehydrogenative coupling process (Qian et al., 2017).
Synthesis of Antiulcer Agents
Imidazo[1,2-a]pyridines with substitutions, including those related to the compound of interest, have been synthesized as potential antiulcer agents. Although not all compounds showed significant activity, the research demonstrates the chemical diversity and potential biological applications of such heterocyclic compounds (Starrett et al., 1989).
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3S3/c1-18-11-15-32(16-12-18)38(34,35)20-9-7-19(8-10-20)26(33)30-28-25(21-13-14-31(2)17-24(21)37-28)27-29-22-5-3-4-6-23(22)36-27/h3-10,18H,11-17H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGYKGASJOYUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2944271.png)


![N-(4-butylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2944280.png)

![N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2944284.png)
![(1S,4R,5R)-4-Aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2944285.png)

![2-((5-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide](/img/structure/B2944287.png)

![N'-(3-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2944289.png)


![4-[[1-(Oxetan-3-yl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2944293.png)